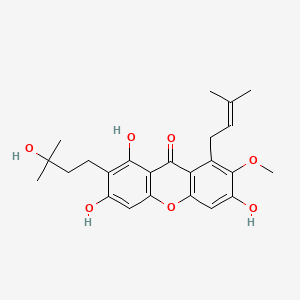

Cratoxylone

Beschreibung

Cratoxylone has been reported in Garcinia cowa, Garcinia dulcis, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXIWUDODLMCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Phytochemical Screening and Analysis of Cratoxylum Species

For Researchers, Scientists, and Drug Development Professionals

The genus Cratoxylum, belonging to the family Hypericaceae, encompasses several species native to Southeast Asia that have been traditionally used in medicine to treat a variety of ailments, including fever, diarrhea, ulcers, and skin infections.[1][2] Modern scientific inquiry has unveiled a rich diversity of bioactive phytochemicals within these plants, with xanthones being the most prominent class of secondary metabolites.[2][3] This technical guide provides a comprehensive overview of the phytochemical screening and analysis of Cratoxylum species, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways and workflows.

Phytochemical Profile of Cratoxylum Species

The primary chemical constituents of the Cratoxylum genus are xanthones, followed by flavonoids, anthraquinones, triterpenoids, benzophenones, phytosterols, and tocopherols.[2][3] These compounds are responsible for a wide range of pharmacological activities, including antioxidant, antibacterial, anti-inflammatory, cytotoxic, and antimalarial effects.[2][3]

Data Presentation: Quantitative Analysis of Cratoxylum Species

The following tables summarize key quantitative data from various studies on Cratoxylum species, including extraction yields and the bioactivity of isolated compounds.

Table 1: Extraction Yields from Cratoxylum formosum

| Plant Part | Extraction Method | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Leaves | Maceration | 38.83% Ethanol | 59.76 | 5.50 | Not specified | [4] |

| Leaves | Ultrasound-Assisted | 50.33% Ethanol | 65 | 0.25 | Not specified | [5] |

| Not specified | Not specified | Solvent Polarity Index 8.64 | 70 | 0.92 | 28.58 | [6] |

Table 2: Cytotoxic Activity of Compounds from Cratoxylum Species

| Compound | Species | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Formoxanthone C | C. maingayi | NCI-H187 (Lung) | 0.22 | [6] |

| Vismione B | C. cochinchinense | NCI-H187 (Lung) | >50 | [6] |

| Cochinchinone G | C. cochinchinense | SW-620 (Colon) | 4.64 | [7] |

| α-Mangostin | C. cochinchinense | HT-29 (Colon) | 4.1 (ED50) | [8] |

| 1,3,7-trihydroxy-2,4-diisoprenylxanthone | C. cochinchinense | HT-29 (Colon) | Not specified | [9] |

| Gerontoxanthone I | C. sumatranum | T47D (Breast) | 1.10 | [10] |

| Macluraxanthone | C. sumatranum | T47D (Breast) | 1.60 | [10] |

Table 3: Antioxidant and α-Glucosidase Inhibitory Activity of Compounds from C. formosum ssp. pruniflorum

| Compound | DPPH Radical Scavenging Activity at 50 µM (%) | α-Glucosidase Inhibitory Activity IC50 (µM) | Reference |

| Isocudraniaxanthone B | >50 | <50 | [11] |

| γ-Mangostin | >50 | <50 | [11] |

| Garcinone C | >50 | <50 | [11] |

| Caloxanthone E | >50 | <50 | [11] |

| Mangiferin | >50 | >50 | [11] |

| Epicatechin | >50 | >50 | [11] |

| Quercetin-3-O-glucopyranoside | >50 | >50 | [11] |

| Gujaverin | >50 | >50 | [11] |

| Quercetin-3-O-α-L-rhamnoside | >50 | >50 | [11] |

Experimental Protocols

This section provides detailed methodologies for the phytochemical analysis of Cratoxylum species, from sample preparation to the isolation and identification of bioactive compounds.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material (leaves, stem bark, roots) from a healthy, mature Cratoxylum plant. Proper botanical identification by a taxonomist is crucial.

-

Cleaning and Drying: Thoroughly wash the collected plant parts with distilled water to remove any dirt or debris. Air-dry the material in a well-ventilated area, preferably in the shade to prevent the degradation of light-sensitive compounds. Alternatively, a hot air oven can be used at a temperature of 40-50°C.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until further use.

Extraction of Phytochemicals

The choice of extraction method and solvent is critical for obtaining a high yield of the desired phytochemicals.

-

Soxhlet Extraction:

-

Place a known amount of the powdered plant material (e.g., 20 g) into a thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent (e.g., methanol, ethanol, hexane, or chloroform) to about two-thirds of its volume.

-

Assemble the apparatus and heat the solvent. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material.

-

Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours or until the solvent in the siphon tube becomes colorless).

-

After extraction, concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

-

-

Maceration:

-

Soak a known amount of the powdered plant material in a sealed container with a specific volume of the chosen solvent (e.g., 1:10 w/v).

-

Keep the container at room temperature for a period of 3 to 7 days, with occasional shaking.

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Mix the powdered plant material with the selected solvent in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a specific time and temperature (e.g., 15 minutes at 65°C for C. formosum leaves with 50.33% ethanol).[5]

-

After sonication, filter the mixture and concentrate the filtrate to obtain the crude extract.

-

Phytochemical Screening (Qualitative Analysis)

Perform the following qualitative tests on the crude extracts to identify the presence of major phytochemical classes.

-

Test for Alkaloids (Mayer's Test): To a few mL of the extract, add a few drops of Mayer's reagent. The formation of a creamy white precipitate indicates the presence of alkaloids.

-

Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and then concentrated hydrochloric acid dropwise. The appearance of a pink, magenta, or red color indicates the presence of flavonoids.[12]

-

Test for Phenols (Ferric Chloride Test): To 2 mL of the extract, add a few drops of 5% ferric chloride solution. The formation of a dark green or bluish-black color indicates the presence of phenols.

-

Test for Saponins (Froth Test): Vigorously shake about 1 mL of the extract with 5 mL of distilled water in a test tube. The formation of a stable froth (at least 1 cm high) that persists for 10-15 minutes indicates the presence of saponins.[12]

-

Test for Tannins (Gelatin Test): To the extract, add a 1% gelatin solution containing 10% sodium chloride. The formation of a white precipitate indicates the presence of tannins.

-

Test for Triterpenoids (Salkowski Test): To 2 mL of the extract, add 1 mL of chloroform and a few drops of concentrated sulfuric acid along the sides of the test tube. The formation of a reddish-brown ring at the interface indicates the presence of triterpenoids.[12]

Isolation and Purification of Bioactive Compounds

Column chromatography is a widely used technique for the isolation and purification of individual compounds from the crude extract.

-

Preparation of the Column: Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20, slurried in the initial mobile phase.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent system of increasing polarity (gradient elution). For example, start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or methanol.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles.

-

Further Purification: Combine similar fractions and subject them to further chromatographic techniques (e.g., preparative TLC or HPLC) to obtain pure compounds.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using various spectroscopic techniques, including:

-

UV-Visible Spectroscopy (UV-Vis): To determine the wavelength of maximum absorption.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC): To elucidate the complete chemical structure of the compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of Cratoxylum species.

Caption: General workflow for phytochemical analysis of Cratoxylum.

Signaling Pathways

Xanthones from Cratoxylum species have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway Inhibition

Certain xanthones from Cratoxylum cochinchinense have demonstrated inhibitory effects on the NF-κB pathway.[9]

Caption: Inhibition of the NF-κB signaling pathway by Cratoxylum xanthones.

Nrf2/ARE Signaling Pathway Activation

Xanthones, including those found in Cratoxylum species, can activate the Nrf2/ARE pathway, a key regulator of the cellular antioxidant response.[13][14]

Caption: Activation of the Nrf2/ARE signaling pathway by Cratoxylum xanthones.

References

- 1. Frontiers | Investigation of bacterial neuraminidase inhibition of xanthones bearing geranyl and prenyl groups from Cratoxylum cochinchinense [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Isolation and Structural Elucidation of New Xanthone from Rot Bark of Cratoxylum sumatranum | Semantic Scholar [semanticscholar.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Ultrasound-assisted extraction of phenolic compounds from Cratoxylum formosum ssp. formosum leaves using central composite design and evaluation of its protective ability against H2O2-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitepress.org [scitepress.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Chemical constituents from stems and leaves of Cratoxylum cochinchinense and their inhibitory effects on proliferation of synoviocytes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. microbenotes.com [microbenotes.com]

- 13. mdpi.com [mdpi.com]

- 14. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Nature's Arsenal: A Technical Guide to Xanthones from Cratoxylum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and characterization of xanthones from the plant genus Cratoxylum. This document details the rich diversity of these bioactive compounds, their significant therapeutic potential, and the methodologies required for their study. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Visual workflows and signaling pathway diagrams are included to facilitate a deeper understanding of the scientific processes and mechanisms of action.

Introduction to Cratoxylum Xanthones

The genus Cratoxylum, belonging to the Hypericaceae family, is a rich source of a diverse array of secondary metabolites, with xanthones being a prominent class of compounds. These polyphenolic compounds have garnered significant scientific interest due to their wide range of biological activities. Numerous studies have documented the isolation of both novel and known xanthones from various species, including Cratoxylum cochinchinense, Cratoxylum formosum, Cratoxylum arborescens, and Cratoxylum sumatranum.[1][2][3][4] The xanthones derived from these plants have demonstrated potent cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory activities, making them promising candidates for drug discovery and development.[2][4][5][6]

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation and characterization of xanthones from Cratoxylum species follow a systematic workflow. This process begins with the extraction of plant material, followed by fractionation and purification using various chromatographic techniques. The final step involves the structural elucidation of the isolated compounds using spectroscopic methods.

Detailed Methodologies

2.2.1. Extraction of Plant Material

-

Preparation: Air-dry the collected plant material (e.g., stems, roots, or bark of Cratoxylum species) at room temperature and then grind it into a fine powder.

-

Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for a period of 3 to 5 days, with occasional shaking.

-

Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2.2. Isolation and Purification

-

Column Chromatography:

-

Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, and then drain the excess solvent until it is just above the silica gel bed.

-

Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate or acetone).

-

Fraction Collection: Collect the eluate in fractions of a specific volume. Monitor the separation process using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient of methanol and water as the mobile phase.

-

Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 237 nm).

-

Purification: Collect the peaks corresponding to individual xanthones for further analysis.

-

2.2.3. Structure Elucidation

-

Spectroscopic Analysis: Subject the purified xanthones to a series of spectroscopic analyses to determine their chemical structures.

-

Nuclear Magnetic Resonance (NMR): Acquire 1H, 13C, COSY, HSQC, and HMBC spectra to establish the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula of the compounds.

-

UV-Visible Spectroscopy: Record the UV spectra to identify the characteristic absorption bands of the xanthone chromophore.

-

Infrared (IR) Spectroscopy: Obtain the IR spectra to identify the functional groups present in the molecule.

-

2.2.4. Bioactivity Assays

a) Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, MCF7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the isolated xanthones and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

b) Antimicrobial Assay (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the isolated xanthones in a 96-well microplate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the xanthone that inhibits visible bacterial growth.

c) Antioxidant Assay (DPPH Radical Scavenging Assay)

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of the isolated xanthones and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

d) α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase enzyme and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in a phosphate buffer (pH 6.8).

-

Reaction Mixture: In a 96-well plate, mix the isolated xanthone, α-glucosidase solution, and buffer, and pre-incubate at 37°C.

-

Initiate Reaction: Add the pNPG solution to start the reaction and incubate for a specific time.

-

Stop Reaction: Add a stop solution (e.g., Na2CO3) to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released. The IC50 value is then calculated.

Quantitative Data Summary

The following tables summarize the bioactivity of various xanthones isolated from Cratoxylum species.

Table 1: Cytotoxicity of Cratoxylum Xanthones against Human Cancer Cell Lines

| Xanthone | Cancer Cell Line | IC50 (µM) | Source Species |

| Cratoxylumxanthone C | A549 (Lung) | 17.5 | C. cochinchinense[1] |

| Cratoxylumxanthone C | HepG2 (Liver) | >30 | C. cochinchinense[1] |

| Cratoxylumxanthone C | MCF7 (Breast) | >30 | C. cochinchinense[1] |

| Cochinchinone C | A431 (Epidermoid carcinoma) | 2.01 (µg/mL) | C. cochinchinense[2] |

| Celebixanthone | A431 (Epidermoid carcinoma) | 3.26 (µg/mL) | C. cochinchinense[2] |

| β-mangostin | A431 (Epidermoid carcinoma) | 10.33 (µg/mL) | C. cochinchinense[2] |

| Isocudraniaxanthone B | A431 (Epidermoid carcinoma) | 10.56 (µg/mL) | C. cochinchinense[2] |

| Cochinchinone G | SW-620 (Colon) | 4.64 (µg/mL) | C. cochinchinense[2] |

| 5-O-methylcelebixanthone | NCI-H187 (Lung) | >10 (µg/mL) | C. cochinchinense[6] |

| Celebixanthone | NCI-H187 (Lung) | 5.2 (µg/mL) | C. cochinchinense[6] |

| Cochinchinone A | NCI-H187 (Lung) | 0.65 (µg/mL) | C. cochinchinense[6] |

| α-mangostin | NCI-H187 (Lung) | 1.8 (µg/mL) | C. cochinchinense[6] |

| β-mangostin | NCI-H187 (Lung) | 2.5 (µg/mL) | C. cochinchinense[6] |

| Cochinchinone C | NCI-H187 (Lung) | 1.2 (µg/mL) | C. cochinchinense[6] |

Table 2: Antimicrobial Activity of Cratoxylum Xanthones

| Xanthone | Bacterial Strain | MIC (µg/mL) | Source Species |

| Cochinchinone L | P. aeruginosa | 4.7 | C. cochinchinense[2] |

| Garcinone C | M. luteus | <8 | C. cochinchinense[2] |

| Garcinone C | B. cereus | <8 | C. cochinchinense[2] |

| Garcinone C | S. epidermidis | <8 | C. cochinchinense[2] |

| Cratoxylone | M. luteus | 8 | C. cochinchinense[2] |

| Cratoxylone | B. cereus | 8 | C. cochinchinense[2] |

| Cratoxylone | S. epidermidis | 8 | C. cochinchinense[2] |

| Cochinchinone M | M. luteus | 2 | C. cochinchinense[2] |

| Cochinchinone M | B. cereus | 2 | C. cochinchinense[2] |

| Cochinchinone M | S. epidermidis | 2 | C. cochinchinense[2] |

| Cochinchinone M | P. aeruginosa | 2 | C. cochinchinense[2] |

Table 3: Antioxidant and α-Glucosidase Inhibitory Activities of Cratoxylum Xanthones

| Xanthone | Assay | IC50 (µM) | Source Species |

| Various Xanthones | α-Glucosidase Inhibition | <50 | C. formosum ssp. pruniflorum[4] |

| 7-geranyloxy-1,3-dihydroxyxanthone | DPPH Scavenging | 658 (µg/mL) | C. cochinchinensis[7] |

| 3-geranyloxy-1,7-dihydroxyxanthone | DPPH Scavenging | 1074 (µg/mL) | C. cochinchinensis[7] |

| 1,3,7-trihydroxyxanthone | DPPH Scavenging | 1543 (µg/mL) | C. cochinchinensis[7] |

Signaling Pathway Analysis

Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivity of Cratoxylum xanthones. For instance, cratoxylumxanthone C, isolated from C. cochinchinense, has been shown to inhibit the proliferation and metastasis of lung cancer cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways.[1][3]

Furthermore, certain xanthones from C. cochinchinensis have been found to reduce oxidative stress in periodontal ligament stem cells by modulating the Nrf2/HO-1 pathway, highlighting their potential in regenerative medicine.[7]

Conclusion

The genus Cratoxylum represents a valuable source of structurally diverse and biologically active xanthones. The information presented in this guide underscores the significant potential of these compounds in the development of new therapeutic agents. The detailed protocols and compiled data serve as a foundational resource for researchers dedicated to exploring the rich chemical diversity and pharmacological properties of these natural products. Further investigation into the mechanisms of action of these xanthones will be crucial in translating these promising findings into clinical applications.

References

- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. Anti-α-Glucosidase and Antiglycation Activities of α-Mangostin and New Xanthenone Derivatives: Enzymatic Kinetics and Mechanistic Insights through In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. zen-bio.com [zen-bio.com]

- 7. texaschildrens.org [texaschildrens.org]

Bioactive Compounds in Cratoxylum cochinchinense Leaves: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the bioactive compounds identified in the leaves of Cratoxylum cochinchinense, a plant with a history of use in traditional medicine across Southeast Asia. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chemical constituents, their biological activities, and the experimental methodologies used for their analysis.

Introduction

Cratoxylum cochinchinense (Lour.) Blume is a plant belonging to the Hypericaceae family. Traditionally, its leaves have been used as a tea and in folk medicine to treat a variety of ailments, including fever, diarrhea, and ulcers.[1] Modern phytochemical analysis has revealed that the leaves are a rich source of various bioactive compounds, with xanthones being the most abundant secondary metabolites.[2] These compounds have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for further investigation in drug discovery and development.[3][4]

Phytochemical Constituents of Cratoxylum cochinchinense Leaves

Research has led to the isolation and identification of a significant number of bioactive compounds from the leaves and stems of Cratoxylum cochinchinense. These include a variety of xanthones, flavonoids, triterpenoids, and other phenolic compounds.

Identified Compounds

A study involving the 90% ethanol extract of the stems and leaves of C. cochinchinense successfully isolated 21 compounds.[5] These include a new xanthone, cratocochine, and several compounds identified from the Cratoxylum genus for the first time.[5] Another investigation of the stems and leaves resulted in the isolation of four new xanthones, named cratocochinones A–D, along with eight known analogues.[6]

The following table summarizes the compounds identified in the leaves and stems of Cratoxylum cochinchinense.

Table 1: Bioactive Compounds Identified in the Stems and Leaves of Cratoxylum cochinchinense

| Compound Number | Compound Name | Compound Class | Reference |

| 1 | cratocochine | Xanthone | [5] |

| 2 | 1-hydroxy-3,7-dimethoxyxanthone | Xanthone | [5] |

| 3 | 1-hydroxy-5,6,7-trimethoxyxanthone | Xanthone | [5] |

| 4 | ferrxanthone | Xanthone | [5] |

| 5 | 3,6-dihydroxy-1,5-dimethoxyxanthone | Xanthone | [5] |

| 6 | 3,6-dihydroxy-1,7-dimethoxyxanthone | Xanthone | [5] |

| 7 | 1,2,5-trihydroxy-6,8-dimethoxyxanthone | Xanthone | [5] |

| 8 | securixanthone G | Xanthone | [5] |

| 9 | gentisein | Xanthone | [5] |

| 10 | 3,7-dihydroxy-1-methoxyxanthone | Xanthone | [5] |

| 11 | pancixanthone B | Xanthone | [5] |

| 12 | garcimangosxanthone A | Xanthone | [5] |

| 13 | pruniflorone L | Xanthone | [5] |

| 14 | 9-hydroxy alabaxanthone | Xanthone | [5] |

| 15 | cochinchinone A | Xanthone | [5] |

| 16 | luteolin | Flavonoid | [5] |

| 17 | 3,5'-dimethoxy-4',7-epoxy-8,3'-neolignane-5,9,9'-triol | Neolignan | [5] |

| 18 | N-benzyl-9-oxo-10E,12E-octadecadienamide | Amide | [5] |

| 19 | 15-hydroxy-7,13E-labdadiene | Diterpene | [5] |

| 20 | stigmasta-4,22-dien-3-one | Steroid | [5] |

| 21 | stigmast-5-en-3β-ol | Steroid | [5] |

| 22 | cratocochinone A | Xanthone | [6] |

| 23 | cratocochinone B | Xanthone | [6] |

| 24 | cratocochinone C | Xanthone | [6] |

| 25 | cratocochinone D | Xanthone | [6] |

| 26 | cratoxylumxanthone C | Xanthone | [7][8] |

| 27 | Vismiaquinone A | Anthraquinone | [9] |

| 28 | 7-geranyloxy-1,3-dihydroxyxanthone | Xanthone | [9] |

| 29 | Cochinchinone G | Xanthone | [9] |

| 30 | Fuscaxanthone E | Xanthone | [9] |

| 31 | g-tocotrienol | Vitamin E derivative | [9] |

| 32 | δ-tocotrienol | Vitamin E derivative | [9] |

| 33 | a-tocopherol | Vitamin E derivative | [9] |

Biological Activities and Quantitative Data

The bioactive compounds isolated from Cratoxylum cochinchinense leaves exhibit a range of promising biological activities. This section details these activities and presents the available quantitative data.

Anti-proliferative and Cytotoxic Activity

Several xanthones from C. cochinchinense have demonstrated significant anti-proliferative effects against various cell lines.

Table 2: Anti-proliferative Activity of Xanthones from C. cochinchinense Stems and Leaves against MH7A Synoviocytes

| Compound Number | Compound Name | IC₅₀ (μmol·L⁻¹) | Reference |

| 1 | cratocochine | 8.98 ± 0.12 | [5] |

| 2 | 1-hydroxy-3,7-dimethoxyxanthone | 15.35 ± 0.15 | [5] |

| 3 | 1-hydroxy-5,6,7-trimethoxyxanthone | 22.16 ± 0.18 | [5] |

| 4 | ferrxanthone | 10.27 ± 0.13 | [5] |

| 5 | 3,6-dihydroxy-1,5-dimethoxyxanthone | 228.68 ± 0.32 | [5] |

| 6 | 3,6-dihydroxy-1,7-dimethoxyxanthone | 18.73 ± 0.16 | [5] |

| 7 | 1,2,5-trihydroxy-6,8-dimethoxyxanthone | 11.52 ± 0.14 | [5] |

| 8 | securixanthone G | 13.49 ± 0.14 | [5] |

| 9 | gentisein | 25.68 ± 0.19 | [5] |

| 10 | 3,7-dihydroxy-1-methoxyxanthone | 16.84 ± 0.15 | [5] |

| 11 | pancixanthone B | 19.57 ± 0.17 | [5] |

| 12 | garcimangosxanthone A | 28.31 ± 0.20 | [5] |

| 13 | pruniflorone L | 14.26 ± 0.14 | [5] |

| 14 | 9-hydroxy alabaxanthone | 21.43 ± 0.18 | [5] |

| 15 | cochinchinone A | 12.88 ± 0.14 | [5] |

Additionally, Cochinchinone G (Compound 29) has shown cytotoxic activity against the SW-620 colon cancer cell line with an IC₅₀ of 4.64 mg/mL.[9] An extract from C. cochinchinense also exhibited anti-proliferative effects on MDA-MB-468 breast cancer cells with an IC₅₀ value of 19.19 ± 0.8 μg/ml.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of xanthones from the stems and leaves of C. cochinchinense has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 mouse macrophage cells.

Table 3: Inhibitory Effects of Xanthones from C. cochinchinense Stems and Leaves on NO Production in LPS-induced RAW 264.7 Cells

| Compound | IC₅₀ (µM) | Reference |

| cratocochinone A | 1.23 ± 0.08 | [6] |

| cratocochinone B | 0.86 ± 0.05 | [6] |

| cratocochinone C | 1.57 ± 0.11 | [6] |

| cratocochinone D | 2.16 ± 0.13 | [6] |

| Known Analogue 5 | 3.28 ± 0.15 | [6] |

| Known Analogue 6 | 4.51 ± 0.16 | [6] |

| Known Analogue 7 | 5.37 ± 0.17 | [6] |

| Known Analogue 8 | 6.82 ± 0.18 | [6] |

| Known Analogue 9 | 18.36 ± 0.21 | [6] |

| Known Analogue 10 | 8.14 ± 0.19 | [6] |

| Known Analogue 11 | 11.25 ± 0.20 | [6] |

| Known Analogue 12 | 15.73 ± 0.21 | [6] |

Antioxidant Activity

Several compounds isolated from C. cochinchinense have demonstrated free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12] While specific quantitative data for leaf extracts is limited in the reviewed literature, the presence of numerous phenolic compounds, particularly xanthones and flavonoids, suggests significant antioxidant potential.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research for the extraction, isolation, and biological evaluation of compounds from Cratoxylum cochinchinense leaves.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of bioactive compounds from the leaves of C. cochinchinense is depicted below.

Protocol:

-

Preparation of Plant Material: The stems and leaves of Cratoxylum cochinchinense are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with 90% ethanol.[5]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[5]

-

Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate to separate compounds based on polarity.[6]

-

Chromatographic Separation: The ethyl acetate fraction is subjected to a series of column chromatography techniques, including silica gel, ODS (octadecylsilane) gel, and Sephadex LH-20, to separate the mixture into fractions.[5][8]

-

Purification: The fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[5][8]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Anti-proliferative Activity (MTS Assay)

The anti-proliferative effects of the isolated compounds on synoviocytes were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5]

Protocol:

-

Cell Seeding: MH7A synoviocytes are seeded into 96-well plates and cultured.

-

Compound Treatment: The cells are treated with various concentrations of the isolated compounds.

-

Incubation: The plates are incubated for a specified period.

-

MTS Reagent Addition: MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[3][6]

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

-

Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS).[3]

-

Incubation: The plates are incubated for 24 hours.[3]

-

Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.[13]

-

Absorbance Reading: The absorbance is measured at a specific wavelength.

-

IC₅₀ Calculation: The IC₅₀ value, representing the concentration that inhibits 50% of NO production, is calculated.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The free radical scavenging activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14]

Protocol:

-

Sample Preparation: Different concentrations of the extracts or isolated compounds are prepared in a suitable solvent, such as methanol.

-

Reaction Mixture: The sample solutions are mixed with a methanolic solution of DPPH.[5]

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[5]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[14]

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathway Modulation

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of compounds from Cratoxylum cochinchinense. Cratoxylumxanthone C, for instance, has been shown to inhibit lung cancer proliferation and metastasis by targeting the STAT3 and FAK signaling pathways.[7][8]

STAT3 and FAK Signaling Pathways in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are key regulators of cancer cell proliferation, survival, and metastasis. The diagram below illustrates the proposed mechanism of action for Cratoxylumxanthone C.

Cratoxylumxanthone C has been shown to inhibit the phosphorylation of both STAT3 and FAK.[7][8] This inhibition prevents the activation of downstream signaling cascades that are crucial for tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[7][8]

Conclusion and Future Directions

The leaves of Cratoxylum cochinchinense are a promising source of bioactive compounds, particularly xanthones, with demonstrated anti-proliferative, anti-inflammatory, and antioxidant properties. This technical guide provides a summary of the current knowledge, including identified compounds, quantitative biological activity data, and experimental methodologies.

Future research should focus on:

-

Detailed quantitative analysis of the phytochemical profile of C. cochinchinense leaves to establish standardized extracts.

-

In-depth investigation of the mechanisms of action for the most potent bioactive compounds.

-

Preclinical and clinical studies to evaluate the safety and efficacy of these compounds for therapeutic applications.

The information presented herein serves as a valuable resource for scientists and researchers dedicated to exploring the potential of natural products in modern medicine.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iomcworld.com [iomcworld.com]

- 5. In Vitro Antioxidant and Xanthine Oxidase Inhibitory Activities of Methanolic Swietenia mahagoni Seed Extracts [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Chemical constituents from stems and leaves of Cratoxylum cochinchinense and their inhibitory effects on proliferation of synoviocytes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dual targeting of FAK and JAK/STAT3 signalling induces persistent inhibition of pancreatic ductal adenocarcinoma progression - Malhotra - Digestive Medicine Research [dmr.amegroups.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Ethnopharmacological Landscape of Cratoxylum formosum: A Technical Guide to its Bioactive Properties

Abstract

Cratoxylum formosum (Jack) Dyer, a plant belonging to the Guttiferae family, is a cornerstone of traditional medicine in Southeast Asia, where it is utilized for a wide spectrum of ailments.[1][2][3] This technical guide provides an in-depth review of the ethnopharmacological applications, phytochemical composition, and pharmacological activities of Cratoxylum formosum. It is intended for researchers, scientists, and professionals in drug development, presenting a consolidated resource of quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The information is structured to facilitate comparative analysis and to provide a foundational understanding for future research and development of novel therapeutic agents derived from this plant.

Traditional and Ethnopharmacological Uses

Cratoxylum formosum has a long history of use in traditional medicine across various cultures in Southeast Asia. Its applications are diverse, ranging from the treatment of common ailments to more severe conditions. The leaves, bark, and roots are the primary parts of the plant used for their medicinal properties.[2][3]

Traditionally, it has been employed to alleviate symptoms associated with summer heat, resolve dampness, and eliminate stagnation.[4] It is commonly used in folk medicine for treating colds, heat stroke, jaundice, and acute gastroenteritis.[4] In Thai folk medicine, the plant is used to manage diarrhea, internal bleeding, food poisoning, and liver cirrhosis.[2] It is also recognized for its wound healing, flatulence-relieving, diuretic, stomachic, and tonic properties.[2][5] The young leaves are consumed fresh as a vegetable or used as an ingredient in soups and teas.[1] The gum extracted from the burnt bark has been traditionally used as a varnish to prevent tooth decay and other oral diseases.[6]

Phytochemical Composition

Phytochemical investigations of Cratoxylum formosum have revealed a rich and diverse array of secondary metabolites. The primary classes of compounds identified include xanthones, flavonoids, anthraquinones, triterpenoids, and phenolic compounds.[3][4][7][8][9] These compounds are believed to be responsible for the plant's wide range of pharmacological activities.

Notably, several bioactive xanthones, such as pruniflorones, have been isolated from the stems.[10][11] The roots and bark are also significant sources of prenylated xanthones and anthraquinones.[12] The leaves are particularly rich in phenolic compounds, including chlorogenic acid, dicaffeoylquinic acid, and ferulic acid derivatives, which contribute to their potent antioxidant activity.[1][7] Other identified compounds include α-amyrin, lupeol, caryophyllene, catechol, β-selinene, phytol, γ-tocopherol, stigmasterol, and γ-sitosterol.[13]

Pharmacological Activities: Quantitative Data

The various extracts and isolated compounds from Cratoxylum formosum have been extensively studied for their pharmacological effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Cytotoxic Activity of Cratoxylum formosum Extracts

| Cell Line | Extract/Compound | Activity | Concentration/IC50 | Reference |

| HeLa (Cervical Cancer) | Distilled Water Extract | Cytotoxicity | - | [14][15] |

| HeLa (Cervical Cancer) | Ethanol Extract | Cytotoxicity | 99.67 ± 5.03 µg/mL (48h) | [14][15] |

| MCF-7 (Breast Cancer) | Ethanol Extract | Cytotoxicity | 53.74 ± 3.02 µg/mL (48h) | [14] |

| HepG2 (Liver Cancer) | Ethanol Extract | Cytotoxicity | 124.90 ± 6.86 µg/mL (48h) | [8][14] |

| HepG2 (Liver Cancer) | Twig Ethanol Extract | Cytotoxicity | 62.45 µg/mL | [1] |

| ORL-48 (Oral Cancer) | Ethyl Acetate Extract | Growth Inhibition | Significant at 200 µg/mL | [7] |

| ORL-136 (Oral Cancer) | Ethyl Acetate Extract | Growth Inhibition | Significant at 200 µg/mL | [7] |

| Human Gingival Fibroblasts | - | CD50 | 0.37 mg/mL | [5][16] |

| Cholangiocarcinoma (KKU-M156) | Leaf Extracts | Cytotoxicity | Potent | [17] |

Table 2: Antimicrobial Activity of Cratoxylum formosum

| Microorganism | Extract/Compound | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Candida albicans (3 strains) | Gum | Agar Diffusion | 8.0 - 9.3 | 500 - 1250 | [6] |

| Streptococcus mutans (KPSK2 & 2 clinical isolates) | Gum | Agar Diffusion | 9.5 - 11.5 | 48 - 97 | [18] |

| Periodontopathic Bacteria | - | Agar Diffusion | - | - | [5][16] |

Table 3: Antioxidant and α-Glucosidase Inhibitory Activity

| Activity | Extract/Compound | Method | Result | Reference |

| Antioxidant | Aqueous Extract | DPPH, FRAP | High Activity | [19][20] |

| Antioxidant | Xanthones (3, 6, 9, 17, 18) | DPPH Radical Scavenging | >50% at 50 µM | [21] |

| α-Glucosidase Inhibition | Xanthones | - | IC50 <50 µM | [21] |

| α-Glucosidase Inhibition | Optimal Extract | - | 72.2% inhibition | [21][22] |

| Total Phenolic Content | Optimal Extract | - | 163.9 mg GAE/g | [21][22] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity and Cell Viability Assays

-

Sulforhodamine B (SRB) Assay: Used to assess the cytotoxic effects of Cratoxylum formosum extracts on cancer cell lines like HeLa.[14][15]

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the plant extract for a specified duration (e.g., 48 hours).

-

After treatment, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with 0.4% SRB solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.

-

-

MTT Assay: Employed to determine the cytotoxicity of extracts on oral cancer cell lines and normal Vero cells.[7]

-

Cells are plated in 96-well plates and incubated.

-

They are then exposed to different concentrations of the extracts.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Living cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is read using a microplate reader at a wavelength around 570 nm.

-

Antimicrobial Assays

-

Agar Diffusion Method: Utilized to determine the antimicrobial activity against periodontopathic bacteria and Candida albicans.[5][6]

-

A standardized inoculum of the target microorganism is uniformly spread on the surface of an agar plate.

-

Sterile paper discs impregnated with the plant extract at a known concentration are placed on the agar surface.

-

The plates are incubated under appropriate conditions for microbial growth.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

-

-

Broth Dilution Method: Used to determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Streptococcus mutans.[6][18]

-

A serial two-fold dilution of the plant extract is prepared in a liquid growth medium in test tubes or microtiter plates.

-

Each dilution is inoculated with a standardized suspension of the test microorganism.

-

The tubes/plates are incubated under suitable conditions.

-

The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

-

Antioxidant Assays

-

1,1-diphenyl-2-picrylhydrazyl (DPPH) Assay: A common method to evaluate the free radical scavenging activity of the plant extracts.[19][20]

-

A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.

-

The plant extract at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period.

-

The scavenging of the DPPH radical by the antioxidant compounds in the extract leads to a color change from purple to yellow.

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The percentage of scavenging activity is then calculated.

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20]

-

The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

-

The plant extract is added to the FRAP reagent.

-

The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.

-

The absorbance of the colored product is measured at 593 nm after a specific incubation time. The antioxidant capacity is determined against a standard curve of a known antioxidant.

-

Signaling Pathways and Molecular Mechanisms

Research into the anticancer properties of Cratoxylum formosum has begun to elucidate the underlying molecular mechanisms. The extracts have been shown to modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.

Induction of Apoptosis in Cancer Cells

Cratoxylum formosum extracts have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa and HepG2 cells.[8][14][15] This is a critical mechanism for its anticancer effects. The process involves several key events:

-

Cell Cycle Arrest: The extracts can halt the cancer cell cycle, particularly at the G0/G1 phase, preventing cell proliferation.[14][15]

-

Reactive Oxygen Species (ROS) Formation: An increase in intracellular ROS can trigger oxidative stress, leading to cellular damage and apoptosis.[8][14][15]

-

Mitochondrial Dysfunction: The extracts can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8][14][15]

-

Caspase Activation: The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute cell death.[8]

Figure 1: Simplified pathway of apoptosis induction by Cratoxylum formosum extract.

Inhibition of Cancer Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality. Cratoxylum formosum extracts have been shown to inhibit the migration and invasion of cancer cells, such as cholangiocarcinoma cells.[17] This is achieved through the modulation of critical signaling pathways:

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer progression. Cratoxylum formosum extracts can suppress the nuclear translocation and transcriptional activity of NF-κB.[17]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor involved in cell growth, survival, and metastasis. The extracts have been found to suppress the nuclear translocation and transcriptional activity of STAT3.[17]

By inhibiting these pathways, the extracts downregulate the expression of genes involved in cancer progression and metastasis.

Figure 2: Inhibition of metastasis-related signaling pathways by Cratoxylum formosum.

Conclusion and Future Directions

Cratoxylum formosum is a plant with significant therapeutic potential, supported by a long history of traditional use and a growing body of scientific evidence. Its rich phytochemical profile, particularly the presence of xanthones and phenolic compounds, underpins its diverse pharmacological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. This guide has consolidated the available quantitative data and experimental methodologies to provide a comprehensive resource for researchers.

Future research should focus on the isolation and characterization of novel bioactive compounds from Cratoxylum formosum. In-depth mechanistic studies are required to fully elucidate the signaling pathways modulated by these compounds. Further preclinical and clinical studies are warranted to evaluate the safety and efficacy of its extracts and isolated constituents for the development of new drugs, particularly in the areas of oncology and infectious diseases. The sustainable cultivation and harvesting of this valuable medicinal plant should also be a priority to ensure its long-term availability for both traditional use and modern drug discovery.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Salingogon / Cratoxylum formosum / Pink memapat / Alternative Medicine [stuartxchange.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. academicjournals.org [academicjournals.org]

- 6. Anticandidal Activity of Cratoxylum formosum Gum and its Cytotoxicity | Scientific.Net [scientific.net]

- 7. Cytotoxicity of Cratoxylum Formosum Subsp. Pruniflorum Gogel Extracts in Oral Cancer Cell Lines [journal.waocp.org]

- 8. Cytotoxic and antimigratory effects of Cratoxy formosum extract against HepG2 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Bioactive xanthones from the stems of Cratoxylum formosum ssp. pruniflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A New Source and Large Quantity of Resveratrol in Cratoxylum Species and Their Activities on Normal Human and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phcog.com [phcog.com]

- 15. phcog.com [phcog.com]

- 16. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 17. Cratoxylum formosum Extracts Inhibit Growth and Metastasis of Cholangiocarcinoma Cells by Modulating the NF-κB and STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of Cratoxylum formosum on Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant and vascular protective activities of Cratoxylum formosum, Syzygium gratum and Limnophila aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Characterization of Antioxidant and α-Glucosidase Inhibitory Compounds of Cratoxylum formosum ssp. pruniflorum and Optimization of Extraction Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of Southeast Asia's Cratoxylum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biodiversity, phytochemistry, and pharmacological properties of the genus Cratoxylum in Southeast Asia. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to facilitate further research and development of novel therapeutics from this promising botanical source.

Introduction to the Genus Cratoxylum

The genus Cratoxylum, belonging to the Hypericaceae family, comprises several species of trees and shrubs distributed across Southeast Asia.[1] Traditionally, various parts of these plants have been utilized in folk medicine to treat a wide range of ailments, including fever, cough, diarrhea, ulcers, and skin diseases.[2] This extensive ethnobotanical history has prompted scientific investigation into the bioactive compounds responsible for these therapeutic effects, revealing a rich source of unique phytochemicals with significant pharmacological potential.

Biodiversity and Distribution in Southeast Asia

The Cratoxylum genus is a significant component of the flora in Southeast Asia, with several recognized species, each adapted to specific ecological niches. The most commonly cited species in scientific literature include Cratoxylum arborescens, Cratoxylum cochinchinense, Cratoxylum formosum, Cratoxylum glaucum, Cratoxylum maingayi, and Cratoxylum sumatranum.[1] Their distribution spans countries such as Malaysia, Indonesia, Thailand, Vietnam, and the Philippines, where they inhabit diverse environments from lowland forests to swampy areas.[1]

Phytochemical Composition: A Reservoir of Bioactive Compounds

Phytochemical analyses of Cratoxylum species have unveiled a diverse array of secondary metabolites, with xanthones being the most prominent and extensively studied class of compounds.[2][3] Other significant phytochemicals include triterpenoids, flavonoids, and other phenolic compounds.[2][3]

Quantitative Analysis of Key Bioactive Compounds

The concentration of bioactive compounds can vary significantly between species, subspecies, and even the plant part used for extraction. The following tables summarize the quantitative data available in the literature for some of the key compounds isolated from Cratoxylum species.

| Species/Subspecies | Plant Part | Compound | Extraction Method | Quantity/Yield | Reference |

| C. formosum ssp. formosum | Leaves | α-amyrin | Ethanol Extract | 48.49% of extract | [3] |

| C. formosum ssp. pruniflorum | Leaves | α-amyrin | Hexane Extract | 51.92% of extract | [3] |

| C. sumatranum | Leaves | α-amyrin | Ethanol & Hexane Extracts | High levels | [3] |

| C. formosum ssp. formosum | Leaves | Lupeol | Ethanol Extract | 49.79% of extract | [3] |

| C. formosum ssp. formosum | Leaves | Caryophyllene | Ethanol Extract | 17.57% of extract | [3] |

| C. sumatranum | Leaves | Resveratrol | 80% Ethanol Extract | 0.064 mg/g | [4] |

| C. formosum ssp. pruniflorum | Bark | Epifriedelinol | 95% Ethanol Extract | 15 mg from 7.0 kg | [5] |

| C. formosum ssp. pruniflorum | Bark | Vismiaquinone B | 95% Ethanol Extract | 17 mg from 7.0 kg | [5] |

| C. formosum ssp. pruniflorum | Bark | 1,7-dihydroxyxanthone | 95% Ethanol Extract | 10 mg from 7.0 kg | [5] |

Pharmacological Activities and Therapeutic Potential

Extracts and isolated compounds from Cratoxylum species have demonstrated a broad spectrum of pharmacological activities, validating their traditional uses and highlighting their potential for modern drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of Cratoxylum extracts and their isolated xanthones against various cancer cell lines.

| Species | Plant Part/Compound | Cancer Cell Line | IC50 Value | Reference |

| C. arborescens | Stem Bark (1,3-dihydroxy-6,7-dimethoxy-2,8-diprenylxanthone) | NCI-H187 (Lung) | 3.69 ± 1.27 µg/mL | [6] |

| C. arborescens | Stem Bark (2-geranylemodin) | NCI-H187 (Lung) | 3.08 ± 0.73 µg/mL | [6] |

| C. cochinchinensis | Twigs and Leaves (Cochinchinone A) | A549, MCF-7, HepG2 | 10.24 - 16.86 µM | [7] |

| C. cochinchinensis | Twigs and Leaves (α-mangostin) | A549, MCF-7, HepG2 | 10.24 - 16.86 µM | [7] |

| C. sumatranum | Twigs (Dichloromethane Extract) | Plasmodium falciparum (3D7) | 0.28 ± 0.55 µg/mL | [8] |

| C. sumatranum | Twigs (Dichloromethane Extract) | Plasmodium falciparum (Dd2) | 0.66 ± 0.02 µg/mL | [8] |

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of Cratoxylum species are well-documented and are largely attributed to their high content of phenolic compounds and xanthones.

| Species | Plant Part/Compound | Assay | Activity | Reference |

| C. cochinchinense | Stems and Leaves (Xanthones) | Nitric Oxide (NO) Production | IC50: 0.86 ± 0.05 to 18.36 ± 0.21 µM | [9] |

| C. cochinchinense | Stems (Cochinxanthone D) | DPPH Radical Scavenging | High | [10] |

| C. sumatranum | Rot Bark (Sumatranaxanthone A) | DPPH Radical Scavenging | 81% inhibition | [11] |

Experimental Protocols

To ensure the reproducibility and standardization of research, this section provides detailed methodologies for key experiments cited in the study of Cratoxylum.

Extraction and Isolation of Xanthones from Cratoxylum formosum ssp. pruniflorum

This protocol is adapted from a study on the chemical constituents of C. formosum ssp. pruniflorum.[5]

-

Extraction:

-

Air-dry and powder the bark of C. formosum ssp. pruniflorum (7.0 kg).

-

Extract the powdered bark with 95% aqueous ethanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure.

-

Partition the concentrated extract with petroleum ether and then with ethyl acetate.

-

-

Isolation:

-

Subject the petroleum ether extract (100 g) to silica gel column chromatography, eluting with a petroleum ether-EtOAc gradient (90:10 to 40:60) to obtain several fractions.

-

Further chromatograph the resulting fractions over RP-18 columns (MeOH–H2O gradient) and Sephadex LH-20 (MeOH) to isolate individual compounds.

-

Monitor the separation process using Thin Layer Chromatography (TLC).

-

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for exponential growth during the incubation period.

-

Treatment: After 24 hours, treat the cells with various concentrations of the Cratoxylum extract or isolated compound. Include a solvent control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability and the IC50 value.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a sample.[5][10]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution.

-

Sample Addition: Add different concentrations of the Cratoxylum extract or compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Antioxidant activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13]

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of the Cratoxylum extract or compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Molecular Mechanisms

Recent research has begun to unravel the molecular mechanisms underlying the pharmacological effects of Cratoxylum compounds, particularly in the context of cancer.

Modulation of NF-κB and STAT3 Pathways by Cratoxylum formosum

Extracts from Cratoxylum formosum have been shown to inhibit the growth and metastasis of cholangiocarcinoma cells by modulating the NF-κB and STAT3 signaling pathways.[3] The extracts suppress the nuclear translocation and transcriptional activity of NF-κB and STAT3, leading to the downregulation of genes involved in cancer progression.[3]

Inhibition of NF-κB and STAT3 pathways by C. formosum.

Regulation of STAT3 and FAK Signaling by Cratoxylumxanthone C

Cratoxylumxanthone C, a natural xanthone isolated from Cratoxylum cochinchinense, has demonstrated significant anti-tumor activity in lung cancer cells by regulating the STAT3 and Focal Adhesion Kinase (FAK) signaling pathways. This compound inhibits the phosphorylation of STAT3 and FAK, leading to the suppression of tumor proliferation and metastasis.

Regulation of STAT3 and FAK pathways by Cratoxylumxanthone C.

General Experimental Workflow for Phytochemical and Bioactivity Analysis

The following diagram illustrates a general workflow for the investigation of bioactive compounds from Cratoxylum species.

General workflow for phytochemical and bioactivity analysis.

Conclusion and Future Directions

The genus Cratoxylum represents a valuable and underexplored resource for the discovery of novel therapeutic agents. The rich diversity of bioactive compounds, particularly xanthones, coupled with a wide range of demonstrated pharmacological activities, underscores the importance of continued research in this area. Future studies should focus on:

-

Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques to create a more complete quantitative database of the chemical constituents across different Cratoxylum species and geographical locations.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways of a wider range of isolated compounds to better understand their therapeutic potential.

-

Preclinical and Clinical Investigations: Advancing the most promising compounds through preclinical and, eventually, clinical trials to evaluate their safety and efficacy in treating human diseases.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately unlocking the full therapeutic potential of Southeast Asia's Cratoxylum biodiversity.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. A New Source and Large Quantity of Resveratrol in Cratoxylum Species and Their Activities on Normal Human and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic constituents from Cratoxylum arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYTOTOXIC ACTIVITY OF XANTHONES FROM THE TWIGS AND LEAVES OF CRATOXYLUM COCHINCHINENSIS (LOUR.) BLUME | Tạp chí Dược liệu [tapchiduoclieu.vn]

- 8. Antimalarial and Cytotoxic Activities of Cratoxylum sumatranum (Jack) Bl. Twigs Dichloromethane Extract and Its Phytochemical Profiling by LC-MS/MS | Trends in Sciences [tis.wu.ac.th]

- 9. Xanthones with Potential Anti-Inflammatory and Anti-HIV Effects from the Stems and Leaves of Cratoxylum cochinchinense [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Novel Secondary Metabolites from Cratoxylum arborescens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel secondary metabolites isolated from Cratoxylum arborescens. It includes quantitative data on isolated compounds and their biological activities, detailed experimental protocols for their isolation and characterization, and visualizations of experimental workflows and relevant signaling pathways. This document aims to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Summary

The chemical investigation of Cratoxylum arborescens has led to the isolation and identification of several secondary metabolites, including a novel xanthone. The quantitative data regarding these compounds and their biological activities are summarized in the tables below.

Table 1: Secondary Metabolites Isolated from Cratoxylum arborescens

| Compound Name | Compound Class | Plant Part |

| 1,3-dihydroxy-6,7-dimethoxy-2,8-diprenylxanthone | Xanthone | Stem Bark |

| Fuscaxanthone C | Xanthone | Stem Bark |

| 1,7-dihydroxyxanthone | Xanthone | Stem Bark |

| 3-geranyloxy-6-methyl-1,8-dihydroxyanthraquinone | Anthraquinone | Stem Bark |

| 2-geranylemodin | Anthraquinone | Stem Bark |

| Friedelin | Triterpenoid | Stem Bark |

| Vismione | Quinone | Stem Bark |

| Vismiaquinone | Quinone | Stem Bark |

| 3β-hydroxyl-20(29)-en-30-oic acid | Triterpenoid | Twigs and Leaves |

| Alfa-mangostin | Xanthone | Stem Bark |

Table 2: Cytotoxic Activity of Compounds Isolated from Cratoxylum arborescens

| Compound | Cell Line | IC₅₀ (µg/mL) |

| 1,3-dihydroxy-6,7-dimethoxy-2,8-diprenylxanthone | NCI-H187 (Human Small Cell Lung Cancer) | 3.69 ± 1.27[1][2] |

| 2-geranylemodin | NCI-H187 (Human Small Cell Lung Cancer) | 3.08 ± 0.73[1][2] |

Table 3: Anti-HIV-1 Activity of a Compound from Cratoxylum arborescens

| Compound | Target | IC₅₀ (µg/mL) |

| 3β-hydroxyl-20(29)-en-30-oic acid | HIV-1 Reverse Transcriptase | 8.7[3] |

Experimental Protocols

Isolation and Purification of Secondary Metabolites

The following is a generalized protocol for the extraction and isolation of secondary metabolites from the stem bark of Cratoxylum arborescens.

-

Preparation of Plant Material : The stem bark of Cratoxylum arborescens is air-dried and ground into a fine powder.

-

Extraction : The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation : The crude extract is suspended in a water-methanol mixture and partitioned with n-hexane to separate nonpolar compounds. The methanolic layer is then subjected to further purification.

-

Chromatographic Separation :

-

Column Chromatography (CC) : The methanol-soluble fraction is subjected to column chromatography over silica gel. Elution is typically performed with a gradient of solvents, such as hexane-ethyl acetate or ethyl acetate-methanol, to separate compounds based on polarity.

-

Preparative Thin-Layer Chromatography (PTLC) : Fractions obtained from column chromatography can be further purified using PTLC with an appropriate solvent system (e.g., hexane:ethyl acetate 9:1) to isolate pure compounds.[1]

-

-

Structure Elucidation : The structures of the isolated compounds are determined by spectroscopic analysis, including UV, IR, MS, and 1D and 2D NMR techniques.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds against cancer cell lines (e.g., NCI-H187) is commonly determined using the MTT assay.

-

Cell Culture : Human cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 48-72 hours).

-

MTT Addition : After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

-

Formazan Solubilization : The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

A non-radioactive, colorimetric ELISA-based assay is a common method to screen for inhibitors of HIV-1 RT.

-

Reaction Setup : The reaction is carried out in microtiter wells coated with a template/primer hybrid. A reaction mixture containing the test compound, dNTPs (including digoxigenin- and biotin-labeled nucleotides), and HIV-1 RT is added to the wells.

-

Incubation : The plate is incubated to allow the synthesis of a new DNA strand.

-

Detection : The newly synthesized DNA, labeled with biotin, binds to the streptavidin-coated plate. A peroxidase-labeled anti-digoxigenin antibody is then added, which binds to the digoxigenin-labeled nucleotides.

-

Substrate Addition : A peroxidase substrate (e.g., ABTS) is added, and the resulting color change is measured spectrophotometrically.

-

IC₅₀ Calculation : The IC₅₀ value is determined by comparing the enzyme activity in the presence of the inhibitor to that of a control without the inhibitor.

Visualizations

Experimental Workflow

Caption: A simplified workflow for the isolation of secondary metabolites.

Signaling Pathways

Caption: Signaling pathways modulated by xanthones in cancer cells.

References

- 1. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]

- 3. rsc.org [rsc.org]

A Technical Guide to the Antioxidant Activity of Phenolic Compounds in Cratoxylum

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Cratoxylum, belonging to the Hypericaceae family, is a rich source of diverse phenolic compounds, particularly xanthones and flavonoids, which exhibit significant antioxidant properties.[1][2][3][4] Traditionally used in Southeast Asia for various ailments, scientific investigations have increasingly substantiated the therapeutic potential of Cratoxylum species, linking their efficacy to a strong capacity to mitigate oxidative stress.[1][2][3] This guide provides an in-depth overview of the phenolic composition of Cratoxylum, presents quantitative data on the antioxidant activity of its key compounds, details the experimental protocols for assessing this activity, and visualizes the underlying mechanisms and workflows.

Phenolic Composition of Cratoxylum Species

The antioxidant capacity of Cratoxylum is primarily attributed to its rich and varied profile of phenolic compounds.[2] Phytochemical studies have led to the isolation and characterization of numerous secondary metabolites, with xanthones being the most predominant class.[3][4]

-

Xanthones: Over 200 xanthone derivatives have been identified in the Cratoxylum genus.[3][4] These compounds, including α-mangostin, β-mangostin, dulcisxanthone B, and cochinchinone A, are recognized for their potent free radical scavenging abilities.[5][6] The presence of hydroxyl groups on the xanthone skeleton is crucial for their antioxidant function.[5]

-

Flavonoids: Species such as Cratoxylum formosum ssp. pruniflorum have been shown to contain flavonoids that are largely responsible for the antioxidant activity of leaf extracts.[7][8][9] Compounds like astilbin, naringenin, and kaempferol derivatives have been reported.[1]

-

Benzophenones and Other Phenolics: In addition to xanthones and flavonoids, other phenolic compounds like benzophenones and simple phenolic acids (e.g., chlorogenic acid, ferulic acid derivatives) contribute to the overall antioxidant potential of the genus.[1][7]

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various phenolic compounds and extracts from Cratoxylum has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The data below is compiled from multiple studies to facilitate comparison.

| Compound / Extract | Species & Part | Assay | IC50 Value (µM) | Reference |

| Dulcisxanthone B | C. cochinchinense / C. formosum (Twigs) | DPPH | 24.81 ± 3.64 | [5] |

| β-mangostin | C. cochinchinense / C. formosum (Twigs) | DPPH | 22.97 ± 3.68 | [5] |

| Cudratricusxanthone E | C. cochinchinense / C. formosum (Twigs) | DPPH | 23.51 ± 0.83 | [5] |

| Cochinchinone B | C. cochinchinense / C. formosum (Twigs) | DPPH | 15.12 ± 2.69 | [5] |

| Trolox (Standard) | - | DPPH | 23.27 ± 4.78 | [5] |

| α-Zingiberene (from SFE oil) | Zingiber officinale (Reference) | DPPH | 8.13 ± 2.22 µg/ml | [10] |

| Ascorbic Acid (Standard) | - | DPPH | 10.85 ± 0.74 µg/ml | [10] |

| Fresh Leaves Extract | C. formosum | DPPH | 8.96 µg/ml (EC50) | [1] |

| Chlorogenic Acid | C. formosum (Leaves) | DPPH | 6.26 µg/ml (EC50) | [1] |